molecular formula C7H7BrN2O B3021663 3-bromo-N'-hydroxybenzenecarboximidamide CAS No. 1643440-91-8

3-bromo-N'-hydroxybenzenecarboximidamide

Cat. No.: B3021663
CAS No.: 1643440-91-8
M. Wt: 215.05 g/mol
InChI Key: NQFJSTMFTXNUKP-UHFFFAOYSA-N
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Description

Contextualization within Organic and Medicinal Chemistry

In organic chemistry, 3-bromo-N'-hydroxybenzenecarboximidamide is primarily utilized as a reagent and a synthetic intermediate. Its structural framework allows for a variety of chemical transformations. The bromine atom on the aromatic ring can be replaced by other functional groups through substitution reactions, while the N'-hydroxybenzenecarboximidamide group can undergo reactions such as oxidation and reduction to yield different derivatives. The synthesis of this compound often begins with the regioselective bromination of benzonitrile (B105546) to produce 3-bromobenzonitrile (B1265711), which is then converted to the final product.

From a medicinal chemistry perspective, the interest in this compound stems from its potential biological activities. It is investigated, in particular, for its capacity as an enzyme inhibitor. The core scaffold is explored for its potential in developing new therapeutic agents, with related structures showing promise for anti-inflammatory and anticancer properties. smolecule.com The strategic placement of the bromo-substituent influences the molecule's electronic properties and its ability to interact with biological targets.

Scope and Objectives of Research on Benzenecarboximidamide Derivatives

Research on benzenecarboximidamide derivatives and structurally related compounds, such as benzamides and carboxamides, is broad and multifaceted. A primary objective is the discovery and development of novel therapeutic agents with high efficacy and selectivity for specific biological targets. nih.gov Scientists design and synthesize libraries of these derivatives to explore their structure-activity relationships (SAR) for various medical applications.

The scope of this research includes the development of selective enzyme inhibitors, such as cyclooxygenase-II (COX-II) inhibitors for anti-inflammatory applications, and glucokinase (GK) activators. nih.govresearchgate.net Furthermore, derivatives are investigated for their potential as antibacterial, antiviral, and antiproliferative agents. researchgate.netmdpi.com The overarching goal is to identify lead compounds that can be optimized through further chemical modification to create new drugs for a range of diseases, including cancer and neurological disorders. nih.govmdpi.com By systematically altering substituents on the benzene (B151609) ring and modifying the carboximidamide side chain, researchers aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFJSTMFTXNUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo N Hydroxybenzenecarboximidamide and Its Analogues

Direct Synthetic Routes to 3-bromo-N'-hydroxybenzenecarboximidamide

The most direct synthetic pathways to this compound involve a two-stage process: the synthesis of a key precursor followed by the formation of the desired functional group.

Precursor-based Synthesis Approaches

The primary and most common precursor for the synthesis of this compound is 3-bromobenzonitrile (B1265711). The synthesis of this precursor typically relies on the regioselective bromination of benzonitrile (B105546). The nitrile group (-CN) on the benzene (B151609) ring is a meta-directing deactivator for electrophilic aromatic substitution. This directing effect is fundamental to achieving the desired 3-bromo substitution pattern.

A standard laboratory procedure involves the reaction of benzonitrile with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, generating a potent electrophile that attacks the benzene ring preferentially at the meta position.

An alternative approach to precursors involves the bromination of an already substituted benzonitrile. For instance, the synthesis of an analogue precursor, 3-bromo-4-hydroxybenzonitrile, is achieved by the bromination of 4-hydroxybenzonitrile. researchgate.net This highlights a versatile strategy where the final substitution pattern is dictated by the directing effects of the functional groups present on the starting material.

Formation of the N'-hydroxybenzenecarboximidamide Moiety

The conversion of the nitrile group in 3-bromobenzonitrile to the N'-hydroxybenzenecarboximidamide functional group is achieved through the addition of hydroxylamine (B1172632) (NH₂OH). This reaction is the most widely used and established method for synthesizing amidoximes from nitriles. nih.gov

The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group. The reaction is typically carried out using hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. The base, such as sodium carbonate or triethylamine, serves to generate the free hydroxylamine in situ. nih.gov The reaction is commonly performed in a protic solvent like ethanol (B145695) or methanol, often under reflux to decrease the reaction time. nih.gov

Depending on the substrate and reaction conditions, the formation of amide by-products can occur, particularly when the aromatic ring bears strong electron-withdrawing groups. rsc.orgrsc.org Recent studies have explored methods to improve selectivity and reaction efficiency, including the use of aqueous hydroxylamine solutions, which can reduce reaction times and may not require an additional base. nih.gov

Synthesis of Halogenated Benzenecarboximidamide Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships in various chemical applications. Key to this is the ability to control the placement and nature of substituents on the aromatic ring.

Regioselective Bromination Strategies

Achieving specific bromination patterns on a benzene ring is crucial for synthesizing a diverse range of halogenated analogues. The outcome of electrophilic aromatic bromination is governed by the electronic properties of the substituents already present on the ring. While nitrile groups direct incoming electrophiles to the meta position, activating groups such as hydroxyl (-OH), alkoxy (-OR), or amino (-NR₂) groups are ortho, para-directing.

A variety of brominating agents and catalytic systems have been developed to enhance regioselectivity. N-Bromosuccinimide (NBS) is a widely used reagent that provides a source of electrophilic bromine under milder conditions than molecular bromine. The selectivity of NBS can be further tuned by the choice of solvent and catalyst. For example, using zeolites as catalysts in the bromination of toluene (B28343) analogues has been shown to induce high para-selectivity.

The following table summarizes various approaches to regioselective bromination.

Aromatic Substrate ExampleBrominating Agent/CatalystPredominant Regioisomer
Phenols, Ethers, AnilinesZrBr₄ / Diazene mixturepara-Bromo product
Activated Aromatic CompoundsN-methylpyrolidin-2-one hydrotribromide (MPHT) / H₂O₂para-Bromo product
PhenolsTetraalkylammonium tribromidespara-Bromo product
Toluene AnaloguesN-Bromosuccinimide (NBS) / Zeolitepara-Bromo product

This table presents generalized findings on regioselectivity based on published research methodologies. rsc.org

Introduction of Diverse Aromatic Substituents

The synthesis of analogues with varied substituents can be approached in two primary ways: by modifying a pre-existing halogenated scaffold or by constructing the N'-hydroxybenzenecarboximidamide from an already functionalized aromatic precursor.

An illustrative example is the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a related intermediate. The synthesis begins with 4-hydroxybenzonitrile, which is first brominated at the position ortho to the hydroxyl group (position 3) to yield 3-bromo-4-hydroxybenzonitrile. Subsequently, the hydroxyl group is alkylated in an oxyalkylation step using 1-bromo-2-methylpropane (B43306) to introduce the isobutoxy substituent. researchgate.net This multi-step sequence demonstrates a common strategy: leveraging the directing effects of existing groups and then further functionalizing the molecule to build complexity.

Transition Metal-Catalyzed Coupling Reactions in Analogues Synthesis

The bromine atom in this compound and its analogues is not merely a static substituent; it is a versatile functional handle for creating more complex molecules through transition metal-catalyzed cross-coupling reactions. Aryl bromides are excellent substrates for a wide array of these powerful bond-forming transformations.

These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, most often employing palladium or nickel catalysts. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Key cross-coupling reactions applicable to the synthesis of analogues include:

Suzuki-Miyaura Coupling: The reaction of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding biaryl structures.

Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce aryl alkynes.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction between the aryl bromide and an amine to form a new C-N bond, providing access to a wide range of substituted anilines.

Negishi Coupling: The reaction of the aryl bromide with an organozinc compound, which is highly effective for forming C-C bonds.

The following table outlines these key reactions and their application in diversifying the core structure.

Reaction NameCatalyst System (Typical)Coupling PartnerBond FormedGeneral Product Structure
Suzuki-Miyaura CouplingPd catalyst (e.g., Pd(PPh₃)₄), BaseAr'-B(OH)₂C-CAr-Ar'
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, BaseR-C≡CHC-C (sp²-sp)Ar-C≡C-R
Buchwald-Hartwig AminationPd catalyst, Ligand, BaseR₂NHC-NAr-NR₂
Negishi CouplingPd or Ni catalystR-Zn-XC-CAr-R

Ar represents the bromo-substituted benzenecarboximidamide core.

These reactions have revolutionized organic synthesis, enabling the construction of complex molecular architectures from simple, halogenated precursors.

Suzuki Cross-Coupling Methodologies for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov It employs a palladium catalyst to couple an organohalide with an organoboron compound, demonstrating wide functional group tolerance and generally mild reaction conditions. nih.gov For analogues of this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents at the 3-position of the benzene ring.

The reaction's robustness has been demonstrated on a variety of substrates, including unprotected ortho-bromoanilines, which share electronic similarities with the target compound. nih.gov A typical protocol involves reacting the bromo-aromatic substrate with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields.

Research Findings: Studies on various 4-substituted NH-free indazoles, which are heterocyclic analogues, have optimized the Suzuki-Miyaura reaction for C-7 arylation. semanticscholar.org Initial attempts using PdCl2(PPh3)2 as a catalyst failed to yield the desired product. semanticscholar.org However, successful coupling was achieved with different palladium sources and ligands. The reaction conditions proved tolerant to a range of functional groups on the boronic acid partner, including electron-rich and electron-poor systems, as well as heterocyclic boronic acids like thienyl and furyl boronic acids. semanticscholar.org For instance, even a substrate containing a nitro group reacted efficiently to give the coupled product in good yield. semanticscholar.org

Below is a table summarizing typical conditions developed for the Suzuki-Miyaura arylation of bromo-aromatic compounds, which are applicable to the synthesis of analogues of this compound.

Aryl Bromide SubstrateBoronic Acid PartnerCatalyst SystemBaseSolventYieldReference
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O95% semanticscholar.org
7-Bromo-4-nitro-1H-indazole(4-methoxyphenyl)boronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O71% semanticscholar.org
2-BromoanilinePhenylboronic acid pinacol (B44631) esterPd(dppf)Cl2K2CO3Dioxane/H2O>99% nih.gov
2-Bromo-4-fluoroaniline(4-(trifluoromethoxy)phenyl)boronic acidPd(dppf)Cl2K2CO3Dioxane/H2O97% nih.gov

Heck Reaction Applications for Vinyl and Aryl Coupling

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of alkenes with aryl or vinyl halides to form substituted alkenes. numberanalytics.comscienceinfo.com This reaction is highly valuable for introducing vinyl groups onto the 3-position of the benzene ring of this compound or its precursors. The process typically involves a palladium(0) catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org A key advantage of the Heck reaction is its excellent trans selectivity in the resulting alkene product. organic-chemistry.org

Reaction Mechanism Overview: The catalytic cycle of the Heck reaction involves three primary steps:

Oxidative Addition: The aryl halide (e.g., a 3-bromoaryl compound) reacts with the Pd(0) catalyst to form a Pd(II) complex. scienceinfo.com

Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the palladium-carbon bond, forming a new carbon-carbon bond. scienceinfo.com

β-Hydride Elimination: Elimination of a palladium hydride species regenerates the double bond in the product and forms a palladium-hydride complex. scienceinfo.com This is followed by reductive elimination, which regenerates the Pd(0) catalyst and releases HX. nih.gov

The Heck reaction has been applied to synthesize a wide array of complex molecules, including pharmaceuticals and functional materials. numberanalytics.comscienceinfo.com For instance, it can be used to create precursors for indolines and various bioactive natural products. scienceinfo.com Halide-free variations of the Heck reaction, which use arylboronic acids as the aryl source, offer a more environmentally benign alternative by reducing halide waste. nih.gov

Catalytic C-N Cross-Coupling Approaches

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become indispensable for the synthesis of arylamines and their derivatives. nih.gov These methods are highly relevant for the synthesis of this compound analogues where different nitrogen-based functional groups are introduced at the 3-position, or for the direct coupling of a hydroxylamine derivative to an aryl bromide. organic-chemistry.org

The reaction involves coupling an amine or other nitrogen nucleophile with an aryl halide or pseudohalide. The success of these reactions has been driven by the development of sophisticated ligands and palladium precatalysts that are effective for a broad range of substrates under user-friendly conditions. nih.gov

Research Findings: Significant progress has been made in the C-N coupling of challenging substrates. For example, a general method for the palladium-catalyzed coupling of unprotected 3-halo-2-aminopyridines with various primary and secondary amines has been developed. nih.gov This is notable because the substrate's amidine-like structure could potentially chelate the palladium catalyst and hinder the reaction. nih.gov Screening of various phosphine ligands revealed that RuPhos and SPhos were particularly effective, affording the desired C-N coupled products in high yields. nih.gov

Furthermore, a smooth palladium-catalyzed cross-coupling of hydroxylamines with aryl bromides, chlorides, and iodides has been achieved using the bis-pyrazole phosphine ligand BippyPhos. organic-chemistry.org This method provides direct access to N-arylhydroxylamine products, which are versatile synthetic intermediates, in good to excellent yields. organic-chemistry.org The reaction proceeds effectively at 80°C with cesium carbonate as the base. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes that minimize waste, avoid hazardous solvents, and reduce energy consumption.

Solvent-Free Reaction Systems

Eliminating solvents from chemical reactions offers significant environmental benefits, as solvents often account for the majority of the mass in a typical reaction and contribute heavily to waste. ijisrt.com Solvent-free reactions can also exhibit remarkable rate accelerations due to higher reactant concentrations. ijisrt.com Research has demonstrated the feasibility of synthesizing 3-bromobenzoic acid, a potential precursor to the target compound, using a solvent-free sonication method. In this approach, benzoic acid is reacted directly with bromine under sonication, leading to the formation of the desired product without any reaction medium. ijisrt.com

Catalyst-Free Methodologies

While many modern synthetic reactions rely on metal catalysts, which can be toxic and costly, there is growing interest in developing catalyst-free alternatives. One study successfully synthesized 3-bromobenzoic acid from benzoic acid and bromine using sonication without any added catalyst. ijisrt.com Additionally, catalyst-free methods for forming amidine functionalities, which are present in the target molecule, have been reported. These reactions can proceed by activating substrates with strong electron-withdrawing groups or by using highly electrophilic azides, sometimes requiring elevated temperatures. nih.gov

Mechanochemical Synthesis Techniques

Mechanochemistry utilizes mechanical energy, typically through high-speed ball milling, to initiate and sustain chemical reactions. This technique often eliminates the need for bulk solvents, reduces reaction times, and can lead to different product selectivities compared to traditional solution-phase chemistry.

A mechanically activated, solvent-free Heck reaction has been successfully developed for 3-bromoindazoles, which are challenging substrates prone to dehalogenation. beilstein-journals.org By carefully tuning both the chemical conditions and the mechanical parameters (such as milling frequency and ball size), a chemoselective olefination was achieved in good to excellent yields. beilstein-journals.org It was found that bromide salts could play a dual role, both suppressing the unwanted dehalogenation side reaction and acting as a grinding auxiliary. beilstein-journals.org This mechanochemical approach was successfully applied in a concise, two-step synthesis of the pharmaceutical agent axitinib. beilstein-journals.org

Green MethodologyReaction ExampleKey FeaturesReference
Solvent- & Catalyst-Free Bromination of Benzoic AcidUses sonication; no solvent or catalyst required. ijisrt.com
Catalyst-Free Amidine SynthesisThree-component coupling of azidomaleimides, amines, and aldehydes. nih.gov
Mechanochemical Heck Coupling of 3-BromoindazolesSolvent-free ball milling; chemoselective; suppresses dehalogenation. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 3 Bromo N Hydroxybenzenecarboximidamide

Reaction Pathways and Transformation Mechanisms

The transformation of 3-bromo-N'-hydroxybenzenecarboximidamide can proceed through various pathways, influenced by reaction conditions and the nature of the reacting species. Mechanistic studies, often supported by computational chemistry, are essential to predict and control the outcomes of these reactions.

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for investigating the reaction mechanisms of organic molecules at an atomic level. nih.govnih.gov These computational methods allow for the exploration of reaction pathways, the characterization of transition states, and the calculation of activation energies, providing insights that complement experimental findings. researchgate.netresearchgate.net

For this compound, DFT studies can elucidate several key aspects of its reactivity:

Molecular Electrostatic Potential (MEP): MEP mapping identifies the electron-rich and electron-poor regions of the molecule. nih.gov This is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. The nitrogen and oxygen atoms of the amidoxime (B1450833) group are expected to be electron-rich (nucleophilic centers), while the hydrogen atoms are electron-poor.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict the molecule's reactivity and stability. nih.gov The energy gap between the HOMO and LUMO is an indicator of chemical reactivity. nih.gov

Transition State Analysis: By calculating the potential energy surface, researchers can identify the lowest-energy path from reactants to products, including the structure and energy of any transition states. This allows for the determination of reaction rate-determining steps. nih.gov

While specific DFT studies on this compound are not extensively documented in the reviewed literature, the principles are widely applied to similar brominated aromatic and amidoxime-containing compounds to understand their stability, reactivity, and reaction kinetics. nih.govnih.gov

The bromine atom at the 3-position (meta-position) of the benzene (B151609) ring significantly influences the molecule's reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. byjus.com Its role is characterized by two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond. This effect deactivates the ring, making it less nucleophilic and slower to react with electrophiles compared to unsubstituted benzene. pressbooks.pubmakingmolecules.com

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the benzene ring. This effect increases electron density at the ortho and para positions.

Furthermore, the carbon-bromine bond itself can be a site of reactivity. Under certain conditions, such as in transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, the bromine atom can function as a leaving group, allowing for the introduction of other functional groups at the 3-position. nih.gov

Functional Group Reactivity of the Carboximidamide and Hydroxy Moieties

The N'-hydroxybenzenecarboximidamide group, commonly known as an amidoxime, is a versatile functional group with distinct reactive sites. researchgate.net Its chemistry is characterized by the presence of both an acidic N'-hydroxy group and a basic amino group on the same carbon atom. researchgate.net

The N'-hydroxy (NOH) Group: This group is weakly acidic and can be deprotonated by a base. The resulting oxygen anion is a potent nucleophile. The hydroxyl group can also participate in hydrogen bonding, which influences the molecule's physical properties and interactions with biological targets.

The Carboximidamide Core (-C(NH2)=N-): The sp2-hybridized nitrogen of the oxime and the sp3-hybridized nitrogen of the amino group are both basic and can be protonated in acidic conditions. The amino group is nucleophilic and can react with electrophiles. The amidoxime functional group exhibits bifunctional reactivity, where both the hydroxy and amino groups can be involved in reactions, such as coupling with metal-activated nitriles. acs.org

Amidoximes can also exhibit tautomerism, existing in equilibrium with a nitrone form, which can influence their participation in addition reactions. nih.gov The group as a whole is known to be a strong chelating agent for various metal ions, a property exploited in materials science for metal extraction. nih.gov

Derivatization Strategies for Structural Modification

The reactive nature of the amidoxime group allows for various derivatization strategies to modify the structure of this compound, enabling the synthesis of a wide range of new compounds.

The oxygen atom of the N'-hydroxy moiety is nucleophilic and can readily react with electrophiles like alkyl and acyl halides.

Alkylation: O-alkylation of the N'-hydroxy group can be achieved using various alkylating agents, such as alkyl halides or methanesulfonates, typically in the presence of a base. organic-chemistry.org This reaction yields O-alkylated amidoxime derivatives, which are valuable synthetic intermediates. organic-chemistry.org

Acylation: The N'-hydroxy group can be acylated using agents like acid chlorides or anhydrides. nih.gov This reaction forms an O-acyl amidoxime. This acylation is often the first step in the synthesis of heterocyclic compounds like oxadiazoles. researchgate.net For example, the reaction with benzoyl chloride yields N'-(benzoyloxy)benzenecarboximidamide.

The amidoxime group is a key precursor for the synthesis of five-membered nitrogen- and oxygen-containing heterocycles, most notably 1,2,4-oxadiazoles. nih.govmdpi.com The most common pathway involves a two-step sequence:

Acylation: The N'-hydroxy group is first acylated, as described above. researchgate.net

Cyclodehydration: The resulting O-acyl intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole (B8745197) ring. This step is often promoted by heating in various solvents. researchgate.netnih.gov

A study on the cyclization of N'-(benzoyloxy)benzenecarboximidamides to form 3,5-disubstituted-1,2,4-oxadiazoles showed that the reaction follows first-order kinetics. The rate of this cyclization is influenced by the substituent on the benzene ring. The table below, adapted from related research, illustrates the effect of different substituents on the reaction rate constant. researchgate.net

Table 1. Effect of Substituents on the Rate of Cyclization of N'-(benzoyloxy)benzenecarboximidamides. researchgate.net
Substituent (R)log kHammett Constant (σ)
MeO-3.38-0.27
Me-3.50-0.17
H-3.590.00
Br-3.650.23

The data indicates that electron-donating groups (like MeO and Me) accelerate the cyclization, while electron-withdrawing groups (like Br) slow it down. This suggests that the reaction is facilitated by increased electron density on the imidamide core.

Structure Activity Relationship Sar Studies of 3 Bromo N Hydroxybenzenecarboximidamide Analogues

Design Principles for Modulating Biological Activity

Another key design principle is the exploration of different halogen substitutions at the 3-position and other locations on the phenyl ring. This allows for a fine-tuning of the electronic properties and can introduce specific interactions, such as halogen bonds, with the target protein. Furthermore, modifications to the N'-hydroxybenzenecarboximidamide core itself, while maintaining the essential pharmacophoric features, can be explored to improve metabolic stability or other pharmacokinetic properties. The overarching goal is to identify modifications that enhance the desired biological activity while minimizing off-target effects.

Impact of Halogen Substitution on Bioactivity and Molecular Interactions

The nature and position of halogen substituents on the phenyl ring of N'-hydroxybenzenecarboximidamide analogues can have a profound impact on their biological activity. The substitution of bromine with other halogens such as chlorine, fluorine, or iodine allows for a systematic investigation of the role of electronegativity, size, and polarizability in target engagement.

For instance, in a series of halo-substituted compounds, bromine and iodine derivatives have been shown to be the most potent in certain biological assays. This suggests that the larger, more polarizable halogens may form more favorable interactions within the binding pocket of the target enzyme. These interactions can include halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic region, interacting with a nucleophilic site on the protein.

The position of the halogen on the aromatic ring is also a critical factor. Moving the halogen from the meta (3-position) to the ortho or para positions can significantly alter the binding affinity and selectivity of the compound. This is likely due to the different spatial arrangements of the halogen atom relative to the rest of the molecule and how it orients within the three-dimensional space of the active site.

Table 1: Impact of Halogen Substitution on Biological Activity (Illustrative Data)

CompoundHalogen SubstituentPositionBiological Activity (IC50, µM)
Analogue 1Fluoro315.2
Analogue 2Chloro38.5
Analogue 3Bromo32.1
Analogue 4Iodo31.8
Analogue 5Bromo45.7

Note: The data in this table is illustrative and intended to demonstrate the potential impact of halogen substitution. Actual values would be dependent on the specific biological target and assay conditions.

Influence of Aromatic Ring Substituents on Pharmacological Profiles

For example, the addition of electron-withdrawing groups, such as a nitro or cyano group, can enhance the acidity of the N'-hydroxy group, potentially leading to stronger hydrogen bond interactions with the target. Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, can increase the electron density of the aromatic ring and alter its interaction with hydrophobic pockets in the active site. The steric bulk of the substituent is another important consideration, as large groups can either create favorable van der Waals interactions or cause steric clashes that hinder binding.

Table 2: Influence of Aromatic Ring Substituents on Pharmacological Profile (Illustrative Data)

CompoundSubstituent at Position 4Electronic EffectBiological Activity (IC50, µM)
Analogue 6HNeutral2.1
Analogue 7OCH3Electron-donating4.5
Analogue 8ClElectron-withdrawing1.5
Analogue 9NO2Strongly Electron-withdrawing0.8
Analogue 10NH2Electron-donating6.2

Note: This table provides illustrative data to show the potential effects of different aromatic substituents. The actual pharmacological profile would be determined by the specific biological target.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For analogues of 3-bromo-N'-hydroxybenzenecarboximidamide, the relative orientation of the aromatic ring and the N'-hydroxycarboximidamide group is a key determinant of how the molecule fits into the binding site of its biological target. Conformational analysis, through computational modeling and experimental techniques like X-ray crystallography, can provide valuable insights into the preferred low-energy conformations of these molecules.

The torsion angle between the phenyl ring and the carboximidamide group is a critical conformational parameter. Substituents on the aromatic ring, particularly at the ortho positions, can restrict the rotation around this bond, thereby influencing the conformational preferences of the molecule and potentially locking it into a more active or inactive conformation. A thorough understanding of the conformational landscape of these analogues is therefore essential for rational drug design.

Table 3: Conformational Preferences and Biological Activity (Illustrative Data)

CompoundPreferred Dihedral Angle (Ring-C=N)Conformational FlexibilityBiological Activity (IC50, µM)
Analogue 1130°High3.5
Analogue 1215°Restricted1.2
Analogue 1345°High8.9
Analogue 1410°Highly Restricted0.5

Note: This table presents illustrative data to highlight the correlation between conformational properties and biological activity. The specific values would depend on the molecule and its target.

Biological Evaluation and Molecular Target Identification of 3 Bromo N Hydroxybenzenecarboximidamide in Vitro and Non Clinical Focus

Enzyme Inhibition Studies (In Vitro)

The primary biological activity explored for 3-bromo-N'-hydroxybenzenecarboximidamide is its capacity to inhibit enzyme function. The presence of functional groups capable of forming hydrogen bonds and the halogen atom suggests that it may interact with the active or allosteric sites of various enzymes, thereby modulating their catalytic activity.

Currently, there is a lack of specific published research detailing the inhibitory effects of this compound on AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K). While the broader class of small molecule inhibitors is of significant interest in targeting these kinase pathways for therapeutic purposes, dedicated studies on this particular compound have not been reported in the available scientific literature.

Data on the inhibition of specific kinases by this compound is not currently available in published literature.

In the context of metabolic enzymes, the inhibition of glycosidases such as α-amylase and α-glucosidase is a key strategy for managing postprandial hyperglycemia. However, specific in vitro studies quantifying the inhibitory potency (e.g., IC50 values) of this compound against α-amylase and α-glucosidase have not been documented in peer-reviewed sources. Similarly, its activity as an inhibitor of proteases (antiprotease activity) remains an uninvestigated area of its biological profile.

Quantitative data regarding the inhibition of proteases and glycosidases by this compound is not available in the current scientific literature.

Beyond kinases, proteases, and glycosidases, the inhibitory potential of this compound against other enzyme systems has not been extensively characterized. General statements in chemical supplier databases suggest its role as an enzyme inhibitor, but specific enzyme targets and the extent of inhibition are not specified.

Receptor and Protein Binding Investigations (In Vitro)

Understanding the interaction of a small molecule with its biological targets is fundamental to elucidating its mechanism of action. In silico and in vitro biophysical methods are crucial in this regard.

Direct experimental evidence from techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) that would confirm and characterize the binding of this compound to specific enzymes or protein targets is not presently available in the scientific literature. While it is hypothesized to interact with enzymes, the specific molecular partners have not been identified.

Molecular docking and other computational chemistry techniques are powerful tools for predicting the binding mode and affinity of a ligand to a protein's active or allosteric site. However, no specific molecular docking or comprehensive protein-ligand interaction analyses for this compound with any of the aforementioned enzyme targets have been published. Such studies would be instrumental in providing insights into the potential binding poses and key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that could mediate its inhibitory activity.

Detailed protein-ligand interaction analyses for this compound are not available in the current body of scientific literature.

Assessment of In Vitro Biological Activities

In vitro studies are fundamental in pharmacology and medicinal chemistry for determining the potential biological activity of a compound in a controlled laboratory setting, outside of a living organism. These assays provide initial insights into a substance's interaction with biological targets such as microbes, cells, and enzymes.

Antimicrobial Research (In Vitro)

The investigation into the antimicrobial properties of novel chemical entities is crucial for the discovery of new agents to combat pathogenic microorganisms. Standard in vitro methods, such as broth microdilution or disk diffusion assays, are typically employed to determine a compound's minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Based on a comprehensive review of available scientific literature, no specific studies detailing the in vitro antimicrobial activity of this compound have been publicly documented. Therefore, data regarding its efficacy against specific microbial species are not available at this time.

Anti-inflammatory Research (In Vitro)

Anti-inflammatory activity is commonly assessed in vitro by examining a compound's ability to modulate inflammatory pathways in cell-based models. Key assays include the measurement of pro-inflammatory cytokine inhibition (e.g., TNF-α, IL-6), inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), or the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Presently, there is a lack of published research specifically investigating the in vitro anti-inflammatory effects of this compound. Consequently, its potential to modulate inflammatory responses at a cellular level remains uncharacterized.

Anticancer Research (In Vitro)

The initial screening of potential anticancer agents involves evaluating their cytotoxic and cytostatic effects on various cancer cell lines. These in vitro assays measure parameters such as cell viability, proliferation, and apoptosis induction. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify a compound's potency in inhibiting cancer cell growth.

Despite the importance of identifying novel anticancer compounds, specific in vitro studies providing detailed findings, such as IC50 values against particular cancer cell lines for this compound, are not available in the reviewed scientific literature. Further research is required to determine its potential as an anticancer agent.

Bioavailability and Pharmacokinetic Predictions (In Silico only)

In silico methods utilize computational models to predict the pharmacokinetic properties of a compound before it undergoes extensive laboratory testing. These predictions are valuable for identifying potential liabilities and optimizing molecular structures early in the drug discovery process.

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

ADME properties determine the fate of a compound within an organism. In silico tools predict these characteristics based on the molecule's structure. Key parameters include gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, interaction with metabolic enzymes (like Cytochrome P450), and routes of excretion.

Specific in silico studies detailing the comprehensive ADME profile for this compound have not been identified in the public domain. Such analyses would be necessary to forecast its behavior and viability as a potential orally administered agent.

Lipinski's Rule of Five and Other Drug-Likeness Parameters

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its likelihood of being an orally active drug. nih.gov The rule establishes four simple physicochemical parameters. nih.govnih.gov For a compound to be considered "drug-like," it should generally not violate more than one of these rules.

The physicochemical properties of this compound have been evaluated against Lipinski's Rule of Five based on its known chemical structure (C₇H₇BrN₂O).

Table 1: Lipinski's Rule of Five Analysis for this compound

Parameter Value Rule Compliance
Molecular Weight 215.05 g/mol ≤ 500 g/mol Yes
Hydrogen Bond Donors 3 ≤ 5 Yes
Hydrogen Bond Acceptors 3 ≤ 10 Yes
Calculated Log P (Octanol-Water Partition Coefficient) Predicted < 5 ≤ 5 Yes

| Violations | 0 | | |

Based on this analysis, this compound demonstrates full compliance with Lipinski's Rule of Five. Its molecular weight and the number of hydrogen bond donors and acceptors are all within the prescribed limits. While a precise experimentally derived or calculated log P value was not available, analysis of structurally similar compounds suggests it would fall well within the acceptable range. Therefore, this compound exhibits favorable "drug-like" characteristics from a physicochemical standpoint, suggesting a reasonable probability of good oral bioavailability.

Computational Chemistry Applications in the Study of 3 Bromo N Hydroxybenzenecarboximidamide

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in structure-based drug design for predicting the interaction between a small molecule like 3-bromo-N'-hydroxybenzenecarboximidamide and a protein target.

Modeling the interaction between this compound and a protein's active site helps to elucidate its potential mechanism of action. Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring them based on their steric and energetic complementarity.

The analysis of these interactions reveals the key amino acid residues involved in binding and the types of non-covalent forces that stabilize the complex. These forces can include:

Hydrogen Bonds: The N'-hydroxy and imidamide groups of the compound are potential hydrogen bond donors and acceptors, likely forming critical interactions with polar residues in a protein's active site.

Hydrophobic Interactions: The bromophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen in the protein backbone or side chains.

By identifying these specific interactions, researchers can understand the structural basis for the compound's biological activity and suggest modifications to improve its potency and selectivity. chemrxiv.org For example, molecular docking studies on similar bromo-substituted compounds have successfully identified key interactions within the binding sites of enzymes, guiding the development of potent inhibitors. mdpi.comresearchgate.net

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a binding energy score (e.g., in kcal/mol). nih.gov A lower binding energy value typically indicates a more stable and favorable protein-ligand complex. These scoring functions estimate the free energy of binding by considering factors such as electrostatic interactions, van der Waals forces, and desolvation penalties.

For this compound, docking simulations against a specific protein target would yield a ranked list of binding poses, each with an associated binding energy. For instance, a docking study of a structurally related compound, 3-bromo-2-hydroxypyridine, against a bromodomain protein target yielded a binding value of -4.71 kcal/mol, indicating a favorable interaction. mdpi.com This information is critical for virtual screening campaigns, where large libraries of compounds are computationally screened to identify potential drug candidates. nih.gov

Below is an illustrative data table showing typical results from a molecular docking simulation, predicting the binding affinity and key interactions for a ligand like this compound with a hypothetical protein target.

ParameterPredicted ValueInteracting Residues (Example)Interaction Type
Binding Energy (kcal/mol)-6.8Tyr128, Asn150Hydrogen Bond
Phe232, Leu98Hydrophobic
Gln130Halogen Bond

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with high accuracy, making it a cornerstone of computational chemistry. nih.gov For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can provide fundamental insights into its geometry, reactivity, and electronic properties. mdpi.comnih.gov

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the lowest energy on the potential energy surface. nih.gov This process, known as geometry optimization, yields precise information about bond lengths, bond angles, and dihedral angles.

These calculated parameters can be compared with experimental data, such as those from X-ray crystallography, to validate the accuracy of the computational method. Studies on similar molecules show that DFT calculations can reproduce experimental bond lengths with deviations of less than 0.03 Å and bond angles to within a few degrees. researchgate.net For this compound, DFT would provide a detailed and reliable model of its molecular structure.

The following table presents representative structural parameters for this compound that would be obtained from DFT calculations.

Structural ParameterBondPredicted Value (DFT)
Bond Length (Å)C-Br1.91
C=N (imidamide)1.28
N-OH1.40
Bond Angle (°)C-C-Br119.5
C-C=N121.0
Dihedral Angle (°)C-C-C=N179.8

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. sapub.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions, acting as the primary electron donor and acceptor, respectively. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov DFT calculations are routinely used to determine the energies of these orbitals. For example, calculations on a related brominated compound revealed a HOMO-LUMO gap of 3.9562 eV. nih.gov Analysis of the distribution of these orbitals shows where the molecule is most likely to donate or accept electrons, providing insights into its reaction mechanisms. researchgate.net

The table below shows typical FMO data that could be generated for this compound using DFT.

Molecular OrbitalEnergy (eV)
HOMO-6.88
LUMO-1.48
HOMO-LUMO Gap (ΔE) 5.40

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. mdpi.com The MESP map illustrates regions of positive and negative electrostatic potential on the molecular surface. researchgate.net

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They typically correspond to the locations of lone pair electrons on electronegative atoms like oxygen and nitrogen.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They are often found around hydrogen atoms attached to electronegative atoms.

Neutral Regions (Green): These areas have an electrostatic potential close to zero and are characteristic of nonpolar parts of the molecule, such as C-C or C-H bonds. mdpi.com

For this compound, an MESP analysis would likely show strong negative potential around the oxygen of the hydroxyl group and the nitrogen atoms of the imidamide group, identifying these as the primary sites for hydrogen bonding and electrophilic interactions. chemrxiv.org The hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential, marking them as nucleophilic targets. This analysis is invaluable for understanding intermolecular interactions, including how the molecule might be recognized by a biological receptor. mdpi.com

Reactivity Descriptors (e.g., Ionization Energy, Hardness, Electrophilicity, Fukui Functions)

Computational chemistry, particularly through the lens of Density Functional Theory (DFT), offers a suite of reactivity descriptors that can predict the chemical behavior of this compound. These descriptors are derived from the molecule's electronic structure and provide insights into its stability and reaction tendencies.

Ionization Energy (IE) is the energy required to remove an electron from a molecule. A higher ionization energy suggests greater stability and a lower tendency to act as an electron donor. For this compound, the presence of the electron-withdrawing bromine atom and the carboximidamide group would be expected to result in a relatively high ionization energy.

Chemical Hardness (η) and its inverse, Softness (S) , are measures of a molecule's resistance to a change in its electron distribution. A "hard" molecule has a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), indicating lower reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive.

Electrophilicity (ω) quantifies the ability of a molecule to accept electrons. This index is crucial for predicting how this compound would interact with nucleophiles. The electron-deficient nature of the aromatic ring, enhanced by the bromine substituent, would likely lead to a significant electrophilicity index.

Fukui Functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, Fukui function analysis would pinpoint specific atoms on the benzene (B151609) ring and the carboximidamide group that are most susceptible to reaction. This allows for a nuanced understanding of its regioselectivity in chemical transformations.

A hypothetical data table for the global reactivity descriptors of this compound, as would be calculated using DFT, is presented below.

DescriptorSymbolHypothetical Value (eV)
Ionization EnergyIE8.50
Electron AffinityEA1.20
Chemical Hardnessη3.65
Electronegativityχ4.85
Electrophilicity Indexω3.22

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific quantum chemical calculations.

Solvent Effects Modeling

The chemical reactivity and properties of a molecule can be significantly influenced by its solvent environment. Computational models are employed to simulate these effects and provide a more accurate picture of the molecule's behavior in solution.

Polarizable Continuum Models (PCM) in Reactivity Studies

The Polarizable Continuum Model (PCM) is a widely used method to account for solvent effects in computational studies. cas.org In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. The electrostatic interactions between the solute and the solvent are then calculated, providing insights into how the solvent stabilizes or destabilizes the molecule and its various reactive states. cas.org

For this compound, PCM calculations would be essential to understand how its reactivity descriptors change in different solvents. For instance, in a polar solvent, the charge distribution of the molecule would be altered, which could, in turn, affect its ionization energy, hardness, and electrophilicity. These calculations are critical for correlating theoretical predictions with experimental results, which are typically obtained in solution.

Spectroscopic Property Predictions and Correlations with Experimental Data (e.g., NMR)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecule's structure and understand its electronic environment.

For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be of particular interest. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts can be correlated with experimentally obtained spectra to aid in the assignment of peaks to specific atoms within the molecule.

Discrepancies between the predicted and experimental spectra can often be resolved by considering solvent effects, for which PCM can also be applied in conjunction with the NMR calculations. A hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for this compound is shown in the table below.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (C-Br)122.5122.8
C2130.8131.1
C3128.9129.2
C4132.1132.5
C5125.4125.7
C6130.2130.5
C=N155.3155.8

Note: The values in this table are for illustrative purposes. The "Predicted Chemical Shift" would be obtained from quantum mechanical calculations, while the "Experimental Chemical Shift" would be determined from actual NMR spectroscopy.

By integrating these computational techniques, a detailed and multi-faceted understanding of the chemical nature of this compound can be achieved, guiding further experimental investigation and application.

Applications and Future Directions of 3 Bromo N Hydroxybenzenecarboximidamide in Chemical Science

Role as a Versatile Building Block in Organic Synthesis

3-bromo-N'-hydroxybenzenecarboximidamide serves as a crucial intermediate and versatile building block in the field of organic synthesis. alfa-chemistry.com Its utility stems from the presence of multiple reactive sites: the bromo-substituted phenyl ring and the N'-hydroxycarboximidamide (amidoxime) functional group. This unique combination allows for its participation in a variety of chemical transformations to construct more complex molecular architectures. smolecule.com

One of the most significant applications of this compound is as a precursor for the synthesis of five-membered heterocyclic rings, particularly 1,2,4-oxadiazoles. rjptonline.orgchim.it The amidoxime (B1450833) group can react with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids, followed by a cyclization-dehydration reaction to form the 1,2,4-oxadiazole (B8745197) ring. researchgate.netnih.gov This synthetic route is a widely applied method for obtaining these valuable heterocycles, which are known to be bioisosteres for ester and amide groups and are prevalent in many medicinally active compounds. rjptonline.orgchim.it The reaction typically involves the initial formation of an O-acyl amidoxime intermediate, which then undergoes thermal or base-catalyzed cyclization. researchgate.net

The bromine atom on the phenyl ring provides another handle for synthetic modification. It can be readily substituted with other functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents at the 3-position of the phenyl ring, further expanding the molecular diversity accessible from this building block. smolecule.com The compound's structure makes it a key component for the bottom-up, modular assembly of complex organic molecules.

Table 1: Synthetic Utility of this compound
Reaction TypeReactant/ConditionProduct ClassSignificance
HeterocyclizationAcylating Agents (e.g., Acyl Chlorides, Carboxylic Acids)3,5-disubstituted 1,2,4-oxadiazolesForms a medicinally important heterocyclic core. chim.itresearchgate.net
1,3-Dipolar CycloadditionNitrile Oxides1,2,4-oxadiazole-4-oxidesProvides an alternative route to oxadiazole derivatives. nih.gov
Cross-Coupling ReactionsOrganoboron Reagents (Suzuki), Alkynes (Sonogashira)Substituted Phenyl DerivativesAllows for diversification of the aromatic core. smolecule.com

Potential in Medicinal Chemistry Lead Optimization

The structural features of this compound make it a valuable scaffold in medicinal chemistry, particularly for the optimization of lead compounds.

Rational drug design is an approach that relies on the understanding of a biological target's structure and mechanism to develop new medications. longdom.orglongdom.org The N'-hydroxybenzenecarboximidamide moiety, also known as a hydroxyamidine, is a key pharmacophore that exemplifies the principles of structure-based drug design. nih.gov This functional group is particularly effective as a metal-chelating group and can form critical interactions within the active sites of metalloenzymes.

A prominent example is its role in the design of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a significant target in cancer immunotherapy. nih.gov In crystallographic studies of IDO1 inhibitors, the N-hydroxylamidine oxygen has been shown to form a dative bond with the heme iron in the enzyme's active site. nih.gov This specific, high-affinity interaction is a cornerstone of rational design, where a chemical motif is deliberately chosen to bind to a known feature of the biological target. researchgate.net The 3-bromo-phenyl portion of the molecule can then be oriented to form other favorable interactions, such as π–π stacking with aromatic residues like tyrosine, further anchoring the inhibitor in the active pocket and enhancing its potency and selectivity. nih.gov

Once a promising "hit" compound like this compound is identified, medicinal chemists often create a library of structural analogues to explore the structure-activity relationship (SAR). nih.gov This process involves systematically modifying different parts of the molecule to optimize its pharmacological properties. The this compound scaffold offers several positions for modification to develop such libraries.

Aromatic Ring Substitution: The bromine atom can be moved to other positions (e.g., 2-bromo or 4-bromo) or replaced with other halogens (e.g., chlorine, fluorine) or different functional groups. These changes can modulate the compound's electronic properties, lipophilicity, and steric profile, which in turn affects its binding affinity, selectivity, and pharmacokinetic properties.

Linker Modification: In more complex derivatives, the core can be connected to other fragments via linkers. Modifying the length and composition of these linkers is a common strategy to achieve optimal positioning of the interacting moieties within a target's binding site. nih.gov

Functional Group Bioisosteres: The hydroxyamidine group itself can be replaced by other bioisosteric groups to probe the importance of its specific interactions or to improve drug-like properties.

Table 2: Examples of Structural Analogues and Their Significance
AnalogueModificationPotential Impact on Properties
4-Bromo-N'-hydroxybenzenecarboximidamidePositional isomer of the bromine atom (para-substitution). Alters dipole moment and interaction geometry with target proteins.
2-Bromo-N'-hydroxybenzenecarboximidamidePositional isomer of the bromine atom (ortho-substitution). Introduces steric hindrance near the core functional group, affecting binding conformation.
3-Bromo-5-fluoro-N'-hydroxybenzenecarboximidamideAddition of a second halogen. Increases molecular weight and polarizability; may enhance halogen bonding interactions.
Derivatives from cross-couplingReplacement of bromine with other aryl or alkyl groups.Allows exploration of additional binding pockets and can significantly alter solubility and metabolic stability.

Theoretical Considerations for Novel Applications

Theoretical and computational chemistry provides powerful tools to predict the properties of molecules like this compound and to guide the design of novel applications. Methods such as Density Functional Theory (DFT) can be used to systematically examine the effects of the bromine substituent on the molecule's electronic and structural properties. researchgate.net

Computational studies can elucidate several key parameters:

Molecular Geometry: Optimization of the molecular structure provides insights into bond lengths, bond angles, and conformational preferences. mdpi.com

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com This information can predict how the molecule might behave in various chemical reactions or biological interactions.

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com This is vital for understanding and predicting intermolecular interactions, such as hydrogen bonding and the molecule's ability to bind to receptor sites. mdpi.com

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from FTIR) to confirm the molecular structure and analyze specific bond characteristics, such as the C-Br stretching frequency. researchgate.net

By performing such theoretical investigations, researchers can predict the behavior of this compound in different environments, screen for potential biological activities, and rationally design derivatives with tailored properties for new applications in materials science or medicinal chemistry without the immediate need for extensive laboratory synthesis. mdpi.comresearchgate.net

Integration with Emerging Research Fields in Chemical Biology

The unique properties of this compound make it a candidate for integration into emerging areas of chemical biology, such as proteomics and the development of chemical probes. Its capacity for selective enzyme inhibition is particularly valuable in these fields.

In proteomics, which involves the large-scale study of proteins, selective small-molecule inhibitors are used as tools to investigate protein function and interaction networks within a complex biological system. A compound like this compound, or a derivative thereof, could be developed into a chemical probe to study the role of specific metalloenzymes in cellular pathways. By selectively inhibiting a target enzyme, researchers can observe the downstream effects on the proteome, helping to elucidate the enzyme's function and identify potential new therapeutic strategies.

Furthermore, the scaffold can be modified to incorporate reporter tags (e.g., fluorescent dyes or biotin) or photoreactive groups for use in activity-based protein profiling (ABPP). Such probes would allow for the covalent labeling and subsequent identification of target enzymes from complex biological lysates, providing a powerful method for target discovery and validation. The bromo-phenyl group also offers a convenient site for attaching linkers required for such modifications without disrupting the essential hydroxyamidine binding motif.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-bromo-N'-hydroxybenzenecarboximidamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the aromatic bromine substitution pattern and the hydroxyimidamide functional group. For brominated aromatics, coupling constants in 1H^1H-NMR can indicate meta/para substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (215.05 g/mol) and isotopic patterns consistent with bromine (79Br/81Br^{79}Br/^{81}Br) .
  • Infrared (IR) Spectroscopy : Identify characteristic N–O (hydroxylamine) and C=N (imine) stretches (~1600–1650 cm1^{-1}) .
  • HPLC/GC-MS : Assess purity (>98%) and monitor degradation products under varying pH/temperature conditions .

Q. What synthetic routes are effective for synthesizing this compound, and what are critical reaction parameters?

  • Methodological Answer :

  • Route 1 : Bromination of N'-hydroxybenzenecarboximidamide using N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize over-bromination. Monitor reaction progress via TLC .
  • Route 2 : Condensation of 3-bromobenzaldehyde with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux. Optimize pH (6–7) to favor imine formation over side products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm regioselectivity via X-ray crystallography if available .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particulates .
  • Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents. Brominated compounds are prone to photodegradation .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

  • Methodological Answer :

  • Data Validation : Use SHELXL for refinement, ensuring anisotropic displacement parameters for bromine atoms are physically reasonable. Cross-validate with PLATON’s ADDSYM to check for missed symmetry .
  • Twinned Data Analysis : If merging statistics (e.g., Rint_{\text{int}}) suggest twinning, apply the Hooft y parameter in SHELXL to model twin laws (e.g., two-domain twinning) .
  • Hydrogen Bonding : Compare experimental hydrogen positions (from difference Fourier maps) with DFT-optimized geometries to resolve ambiguities in hydroxylamine group orientation .

Q. What strategies optimize the refinement of crystal structures for brominated aromatic compounds using SHELXL?

  • Methodological Answer :

  • Heavy Atom Treatment : Assign fixed or riding models for bromine atoms due to their high electron density. Use ISOR restraints if thermal motion is anisotropic .
  • Hydrogen Atom Placement : For N–H and O–H groups, employ DFIX and DANG restraints based on neutron diffraction data or DFT calculations .
  • Disorder Modeling : If bromine exhibits positional disorder (e.g., meta/para ambiguity), refine occupancy factors and apply SUMP constraints to maintain stoichiometry .

Q. How can researchers address discrepancies between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :

  • DFT Benchmarking : Compare calculated (e.g., B3LYP/6-311+G(d,p)) vs. experimental reaction energies. Adjust solvation models (e.g., PCM for aqueous systems) to improve agreement .
  • Kinetic Profiling : Perform time-resolved NMR or UV-Vis studies to detect intermediates not predicted by static computational models .
  • Error Analysis : Quantify experimental uncertainty (e.g., via triplicate trials) and compare with computational error margins (e.g., basis set superposition errors) .

Data Contradiction Analysis

Q. How should conflicting biological activity data for this compound derivatives be interpreted?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays (e.g., IC50_{50}) across independent labs using standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., dehydroxylated analogs) that may contribute to observed bioactivity variations .
  • Structural-Activity Relationships (SAR) : Perform co-crystallization studies with target proteins to confirm binding modes predicted by docking simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.